Direct TGF-β1 Binding Affinity (Kd = 0.2098 µM): A Molecular Interaction Absent in AICAR, Metformin, and A-769662
IMM-H007 binds directly to recombinant TGF-β1 with an equilibrium dissociation constant (Kd) of 0.2098 µM as measured by surface plasmon resonance (SPR) on a CM5 sensor chip, and inhibits TGF-β1 binding to its type II receptor (TGFBR2) at a concentration of 6 µmol·L⁻¹ [1]. This direct TGF-β1 antagonism is a property not shared by the classical AMPK activators AICAR, metformin, or A-769662, which modulate TGF-β signaling only indirectly through AMPK-mediated pathways and lose efficacy in AMPK knockout settings. The consequence is that IMM-H007 attenuates cardiac fibrosis (reduced collagen I deposition, α-SMA expression, and Smad2/3 phosphorylation) equally in both wild-type and AMPKα2⁻/⁻ mice at 200 mg·kg⁻¹·day⁻¹ p.o., whereas AMPK-dependent agents lose anti-fibrotic activity in the AMPKα2 null background [2].
| Evidence Dimension | TGF-β1 binding affinity (Kd) and functional TGFBR2 blockade |
|---|---|
| Target Compound Data | Kd = 0.2098 µM (SPR); inhibits TGF-β1–TGFBR2 binding at 6 µM; reduces cardiac fibrosis in both WT and AMPKα2⁻/⁻ mice at 200 mg/kg p.o. |
| Comparator Or Baseline | AICAR, metformin, A-769662: no direct TGF-β1 binding reported; anti-fibrotic effects are AMPK-dependent and abolished in AMPK knockout models |
| Quantified Difference | Qualitatively distinct mechanism: direct physical antagonism of TGF-β1 vs. indirect AMPK-mediated downregulation of TGF-β1 expression; functional consequence = preserved anti-fibrotic efficacy in AMPKα2⁻/⁻ mice (p < 0.05 vs. ISO-treated group) |
| Conditions | SPR: recombinant TGF-β1 immobilized on CM5 chip; in vivo: isoprenaline (ISO)-induced cardiac fibrosis model, IMM-H007 200 mg·kg⁻¹·day⁻¹ p.o. for 10 days in WT and AMPKα2⁻/⁻ C57BL/6 mice |
Why This Matters
For procurement decisions in fibrosis or cardiovascular research, this compound is the only AMPK activator that also functions as a direct TGF-β1 antagonist, enabling experiments that require AMPK-independent TGF-β pathway blockade—a dual capability that generic AMPK activators cannot provide.
- [1] Wang SX, Feng YN, Feng S, et al. Acta Pharmacol Sin. 2022;43(10):2542-2549. Fig. 5: SPR analysis of IMM-H007–TGFβ1 binding. View Source
- [2] Wang SX, Feng YN, Feng S, et al. Acta Pharmacol Sin. 2022;43(10):2542-2549. Fig. 1: IMM-H007 inhibits ISO-induced cardiac fibrosis and diastolic dysfunction independent of AMPKα2 expression. View Source
